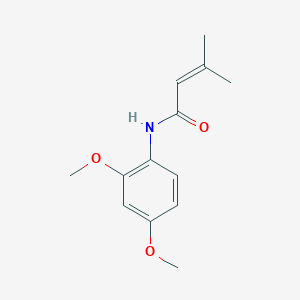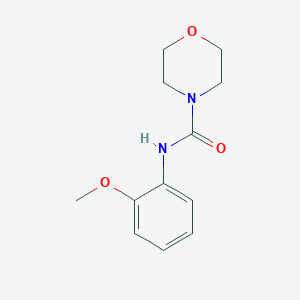![molecular formula C17H19NO5S B5680611 N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5680611.png)
N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as MDBS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including neuroscience, pharmacology, and biochemistry. In
科学研究应用
N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been studied extensively for its potential applications in scientific research. One of the most significant areas of research is neuroscience, where this compound has been shown to have neuroprotective effects. Studies have demonstrated that this compound can protect neurons from damage caused by oxidative stress and inflammation, which are common factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
This compound has also been studied for its potential applications in pharmacology. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for the development of new anti-inflammatory drugs.
作用机制
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not fully understood. However, studies have shown that it can modulate the activity of various enzymes and proteins involved in oxidative stress and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can reduce the production of reactive oxygen species (ROS) and inhibit the activity of pro-inflammatory cytokines. This compound can also increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. These effects suggest that this compound has potential applications in the treatment of various oxidative stress and inflammation-related diseases.
实验室实验的优点和局限性
N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages for lab experiments. It has a high degree of purity, which makes it suitable for use in various biochemical and physiological assays. It is also stable under various conditions, which makes it easy to store and handle. However, one of the limitations of this compound is that it is relatively expensive, which can limit its use in large-scale experiments.
未来方向
There are several future directions for research on N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of research is the development of new drugs based on this compound. Studies have shown that this compound has potential applications in the treatment of various oxidative stress and inflammation-related diseases. Therefore, there is a need to develop new drugs that can harness the potential of this compound.
Another area of research is the elucidation of the mechanism of action of this compound. Although studies have shown that this compound can modulate the activity of various enzymes and proteins involved in oxidative stress and inflammation, the exact mechanism of action is not fully understood. Further research is needed to understand the molecular mechanisms underlying the effects of this compound.
Conclusion
This compound is a sulfonamide compound that has shown promising results in various fields of scientific research. It has potential applications in neuroscience, pharmacology, and biochemistry. This compound has neuroprotective and anti-inflammatory properties and can modulate the activity of various enzymes and proteins involved in oxidative stress and inflammation. Although there are limitations to its use in lab experiments, this compound has several advantages, including a high degree of purity and stability under various conditions. Future research on this compound should focus on the development of new drugs and the elucidation of its mechanism of action.
合成方法
N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to produce 4-methoxyphenylacetyl chloride. The resulting compound is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine to form the intermediate compound, which is further reacted with sulfamic acid to produce this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and proper laboratory equipment.
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-21-14-4-2-13(3-5-14)8-9-18-24(19,20)15-6-7-16-17(12-15)23-11-10-22-16/h2-7,12,18H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLSSASORIMSQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680533.png)
![2-(2-methoxyethyl)-9-[(5-methylpyrazin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680550.png)

![3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine](/img/structure/B5680557.png)

![1-methyl-4-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5680569.png)
![2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5680576.png)
![5-(dimethylamino)-2-{2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5680585.png)
![2-(2-methoxyethyl)-8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5680592.png)
![1'-(3-furoyl)-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5680600.png)



![N-[3-(acetylamino)phenyl]-3-methylbenzamide](/img/structure/B5680647.png)